N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Beschreibung

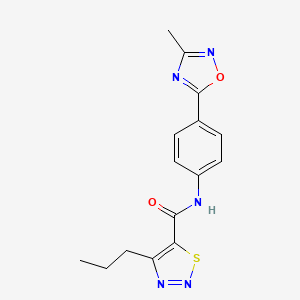

N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and linked via a carboxamide bridge to a phenyl ring bearing a 3-methyl-1,2,4-oxadiazole moiety. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. Its synthesis and characterization likely rely on crystallographic tools like SHELX and computational methods such as density-functional theory (DFT) for property prediction .

Eigenschaften

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-3-4-12-13(23-20-18-12)14(21)17-11-7-5-10(6-8-11)15-16-9(2)19-22-15/h5-8H,3-4H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCHWXANZWHKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the classes of oxadiazoles and thiadiazoles. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This article summarizes the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features both the oxadiazole and thiadiazole moieties, which are known for their pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit potent antimicrobial properties. For instance:

- Compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | S. aureus | 16 μg/mL |

| Example B | E. coli | 32 μg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

- Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values reported as low as 4.37 ± 0.7 μM .

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been highlighted in various studies:

- Compounds featuring the thiadiazole ring showed activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in tumorigenesis and microbial resistance.

- Interaction with Biological Targets : The heteroatoms in the thiadiazole structure facilitate interactions with various biological targets like kinases and phosphodiesterases .

- Disruption of Cellular Processes : Compounds may interfere with DNA replication and cellular signaling pathways critical for cancer cell proliferation.

Case Studies

Several case studies have reported on the efficacy of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that a series of oxadiazole derivatives exhibited higher antibacterial activity compared to standard antibiotics like ampicillin .

- Anticancer Research : Another study focused on the anticancer potential of thiadiazole derivatives against various cell lines and established a correlation between structural modifications and enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole moieties. For instance:

- Mechanism of Action : The compound may exert anticancer effects by inhibiting specific enzymes or modulating receptor activities that are crucial for cancer cell proliferation. These interactions can lead to apoptosis (programmed cell death) in various cancer cell lines.

- Case Studies : In a study involving oxadiazole derivatives, compounds similar to N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide demonstrated significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

- Antimicrobial Mechanism : The presence of the thiadiazole ring may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

- Research Findings : Similar derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain oxadiazole derivatives exhibited effective inhibition against pathogenic strains .

Pesticidal Activity

The unique properties of oxadiazole and thiadiazole compounds make them candidates for agricultural applications:

- Insecticidal Properties : Some derivatives have been studied for their insecticidal activity against agricultural pests. The mechanism often involves interference with the nervous system or metabolic processes of the insects.

Herbicidal Activity

Research indicates that compounds like this compound could serve as herbicides:

- Selective Herbicides : The specificity of these compounds can be optimized to target specific weed species without harming crops.

Development of Functional Materials

The incorporation of oxadiazole and thiadiazole units into polymers has been explored for creating materials with unique properties:

- Fluorescent Materials : Compounds with these heterocycles can exhibit fluorescent properties useful in sensors and display technologies.

Thermal Stability

The thermal stability of thiadiazoles makes them suitable for applications in high-temperature environments:

| Property | Value |

|---|---|

| Thermal Stability | High |

| Fluorescence | Yes |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

Vergleich Mit ähnlichen Verbindungen

BD246104 (3-Isopropyl-1,2,4-oxadiazole Derivative)

- Structure : Features a 3-isopropyl-1,2,4-oxadiazole attached to a piperidine ring and a 1,3,4-thiadiazole-carboxamide group .

- Key Differences: Oxadiazole Substituent: Isopropyl (vs. Thiadiazole Position: 1,3,4-Thiadiazole (vs. 1,2,3-thiadiazole), altering ring strain and electronic distribution. Backbone: Piperidine ring introduces a basic nitrogen, enhancing solubility in acidic environments .

Thiourea-Based 1,3,4-Thiadiazole Derivative

- Structure: N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea .

- Key Differences :

Heterocyclic Variations in Pharmacopeial Compounds

Compounds listed in Pharmacopeial Forum (e.g., entries k, l, m) :

- Core Structures : Oxazolidine and thiazole rings (vs. oxadiazole/thiadiazole).

- Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s lower electronegativity compared to oxygen in oxadiazoles .

Substituent Effects on Physicochemical Properties

- Methyl vs. Isopropyl on Oxadiazole :

- Propyl on Thiadiazole :

Data Tables

Research Findings

- Computational Insights : DFT studies suggest the target compound’s 1,2,3-thiadiazole core has a higher dipole moment (~5.2 D) than 1,3,4-thiadiazoles (~4.5 D), favoring polar interactions .

- Crystallographic Data : SHELX-refined structures indicate planar geometry for the oxadiazole-phenyl moiety, promoting stacking interactions absent in bulkier analogs like BD246104 .

- Stability and Solubility : The methyl-oxadiazole group resists oxidative metabolism better than isopropyl derivatives, while the propyl chain balances lipophilicity and aqueous solubility (estimated ~10 µM in PBS) .

Q & A

Q. What are the critical steps in synthesizing N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves multi-step reactions:

- Step 1 : Preparation of the oxadiazole precursor via cyclization of nitrile derivatives with hydroxylamine under controlled pH (4.5–6.0) and reflux in ethanol .

- Step 2 : Coupling the oxadiazole intermediate with the thiadiazole-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in acetonitrile to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, the methyl group on the oxadiazole ring appears as a singlet at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 413.12) .

- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1600–1620 cm⁻¹ (oxadiazole C=N) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low purity during synthesis?

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions .

- Ultrasound-Assisted Synthesis : Apply ultrasound (40 kHz, 30–60 min) to accelerate cyclization steps, improving yields by 15–20% compared to traditional heating .

- Catalytic Additives : Use 2 mol% CuI to enhance coupling efficiency in thiadiazole-amide bond formation .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid metabolism as a cause of in vivo inefficacy .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety to improve bioavailability .

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm binding affinity to the intended target (e.g., kinase enzymes) and rule off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase), prioritizing residues with hydrogen-bonding potential (e.g., Thr766, Met769) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. propyl groups) with IC₅₀ values to guide structural optimization .

Methodological Guidelines for Data Analysis

Q. What protocols ensure reproducibility in biological activity assays?

- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) in triplicate for IC₅₀ determination against cancer cell lines (e.g., MCF-7, HepG2) .

- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to validate assay conditions .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, applying ANOVA with Tukey’s post-hoc test (p<0.05) .

Q. How to address conflicting results in SAR (Structure-Activity Relationship) studies?

- Fragment-Based Analysis : Deconstruct the molecule into oxadiazole-phenyl and thiadiazole-carboxamide fragments to isolate contributions to activity .

- Crystallography : Obtain X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., π-π stacking with Phe827 in kinase targets) .

- Meta-Analysis : Compare data across published analogs (e.g., fluoro-substituted vs. methyl-substituted derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.